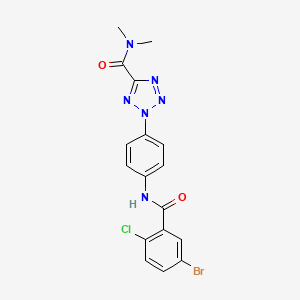

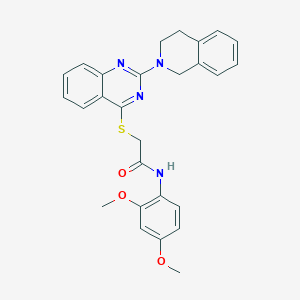

![molecular formula C16H15N5O4S B2889327 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 942000-25-1](/img/structure/B2889327.png)

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” belongs to the class of tetrazoles, which are nitrogen-containing heterocyclic compounds . Tetrazoles have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, etc .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . For instance, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product, 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide .Molecular Structure Analysis

The structure of the compound was proved by IR and NMR spectra and elemental analysis . The 1H NMR spectrum of the compound in CDCl3 showed signals for methylene (δ 4.64 ppm) and aromatic protons (δ 7.46–7.53 ppm), which appeared at a lower field than the corresponding signals of bromoacetonitrile (δ 3.79 ppm) and N-phenyltriflamide (δ 7.20–7.36 ppm) .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazoles are crystalline light yellow powders and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

Tetrazoles are known for their bioisosterism with carboxylic acid groups, making them valuable in drug design. The sulfonamide functionality in the compound can act as a zinc-binding group in metalloenzymes, which is crucial in the design of enzyme inhibitors . This compound could be used to develop new therapeutic agents with improved pharmacokinetic properties.

Click Chemistry: Eco-Friendly Synthesis

The tetrazole moiety is often used in click chemistry, a method that enables rapid, selective, and high-yield chemical reactions. This compound can be synthesized using water as a solvent, under moderate conditions, which is environmentally friendly and cost-effective .

Molecular Docking: Drug-Receptor Interactions

Molecular docking studies can be performed with this compound to predict its binding affinities to various biological targets. This is essential for understanding drug-receptor interactions and for the rational design of drugs with specific biological activities .

Peptoid Synthesis: Biomolecular Interactions

The compound can be used in the synthesis of peptoids, which are peptide mimics. Peptoids have increased cellular permeability and proteolytic stability, making them promising for therapeutic applications and the study of biomolecular interactions .

Supramolecular Chemistry: Metal Binding and Catalysis

Due to the tetrazole and sulfonamide groups, this compound can form stable complexes with metals. This property is useful in supramolecular chemistry for applications such as metal binding and phase transfer catalysis .

Pharmacology: Enzyme Inhibition

The sulfonamide group is a common feature in many diuretics and carbonic anhydrase inhibitors. This compound could be explored for its potential pharmacological effects in modulating enzyme activity, which is beneficial in treating various diseases .

Agricultural Chemistry: Pesticide Development

Compounds with tetrazole rings have been investigated for their potential use in pesticides. The structural features of this compound might contribute to the development of new pesticides with specific modes of action .

Material Science: Polymer Additives

The unique structure of this compound could be utilized in material science, particularly in the development of polymer additives that enhance the properties of materials, such as thermal stability and mechanical strength .

Mechanism of Action

Target of Action

Tetrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to bioactive molecules .

Mode of Action

Tetrazole derivatives are known to participate in various chemical reactions, such as the diels-alder reaction , which could potentially lead to changes in the target molecules .

Biochemical Pathways

Tetrazole derivatives have been used in the synthesis of peptoids , which can interact with various biochemical pathways.

Result of Action

The interaction of tetrazole derivatives with biological targets can lead to various cellular responses .

Safety and Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They can also liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The future directions in the field of tetrazole research could involve the development of more eco-friendly synthesis methods, the exploration of new applications in various fields, and the design of new tetrazole derivatives with improved properties .

properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S/c22-26(23,13-6-7-14-15(10-13)25-9-8-24-14)17-11-16-18-19-20-21(16)12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJNCZFQQGGKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)

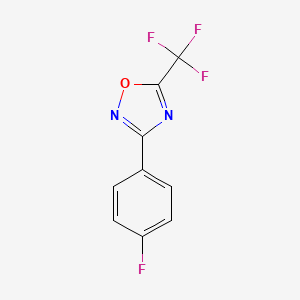

![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)

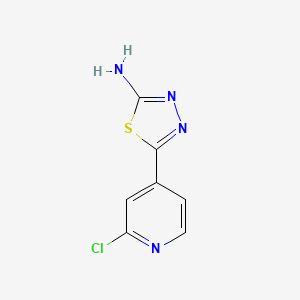

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)

![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)

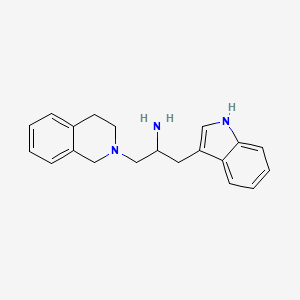

![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)